Product packaging for 1-Chloro-3-propyl-2-hexanone(Cat. No.:)

1-Chloro-3-propyl-2-hexanone

Cat. No.: B8652985
M. Wt: 176.68 g/mol
InChI Key: NZMRJUYBKVFDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-propyl-2-hexanone is an organic compound with the molecular formula C9H17ClO and a molecular weight of 176.68 g/mol . This compound features a ketone functional group on the second carbon of the chain, a chlorine atom on the terminal carbon, and a propyl group on the third carbon, defining its structure as this compound . The specific placement of these functional groups makes this molecule a potential intermediate in organic synthesis and medicinal chemistry research. Compounds with ketone and chloro substituents are often valuable in synthetic pathways, such as in the development of more complex molecular structures or in the study of nucleophilic substitution reactions . The structural similarity to other ketones, like 3-propyl-2-hexanone, suggests potential utility in catalytic oxidation studies or as a building block for the synthesis of specialty chemicals . Researchers may employ this compound in the development of novel pharmaceutical candidates or as a standard in analytical methods. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17ClO B8652985 1-Chloro-3-propyl-2-hexanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-chloro-3-propylhexan-2-one

InChI

InChI=1S/C9H17ClO/c1-3-5-8(6-4-2)9(11)7-10/h8H,3-7H2,1-2H3

InChI Key

NZMRJUYBKVFDFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)CCl

Origin of Product

United States

Contextualizing α Haloketones Within Contemporary Organic Chemistry

α-Haloketones are carbonyl compounds that feature a halogen atom on the carbon adjacent to the carbonyl group. wikipedia.org Their significance in modern organic chemistry stems from their bifunctional nature, possessing two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. wikipedia.org This dual reactivity allows for a diverse array of chemical transformations, making them valuable precursors in synthetic routes.

The reactivity of α-haloketones is largely dictated by the presence of two electron-withdrawing groups (the carbonyl and the halogen), which increases the acidity of the α-hydrogens and enhances the polarity of the carbon-halogen bond. wikipedia.org This electronic arrangement makes them potent alkylating agents. wikipedia.org For instance, the reaction of chloroacetone (B47974) with potassium iodide in acetone (B3395972) proceeds significantly faster than the analogous reaction with 1-chloropropane, highlighting the enhanced reactivity conferred by the adjacent carbonyl group. wikipedia.org

Key reactions that underscore the utility of α-chloroketones include:

Nucleophilic Substitution: They readily undergo SN2 reactions with a variety of nucleophiles. nih.gov This is a cornerstone of their application, allowing for the introduction of diverse functional groups at the α-position. The use of less basic nucleophiles is often preferred to avoid competing side reactions like enolate formation.

Favorskii Rearrangement: In the presence of a base, α-haloketones can rearrange to form carboxylic acid derivatives. wikipedia.org This reaction is particularly useful for ring contraction in cyclic systems. wikipedia.org

Darzens Condensation: The reaction of α-haloketones with carbonyl compounds in the presence of a base can form α,β-epoxy ketones. wikipedia.org

Heterocycle Synthesis: Their bifunctional electrophilicity makes them ideal starting materials for synthesizing various heterocyclic systems, such as pyrroles, thiazoles, and imidazoles. wikipedia.org

The synthesis of α-chloroketones can be achieved through several methods, most commonly via the direct α-chlorination of a parent ketone using various chlorinating agents, such as N-chlorosuccinimide (NCS) or iodobenzene (B50100) dichloride. tandfonline.comorganic-chemistry.org Asymmetric synthesis strategies have also been developed to produce chiral α-chloroketones, which are valuable intermediates for enantioselective synthesis. wikipedia.orgnih.gov

The Synthetic Utility of Ketone Derivatives in Complex Molecule Construction

Ketones and their derivatives are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.govnih.gov Their importance lies in the reactivity of the carbonyl group and the adjacent α-carbons, which serve as handles for carbon-carbon bond formation and functional group interconversions.

The development of efficient and selective transformations for ketones is a central theme in synthetic chemistry. nih.gov Recent advances have focused on expanding the reactivity of ketones beyond the traditional alpha-position, unlocking new avenues for molecular modification. However, classical transformations remain indispensable. Ketone derivatives are central to many named reactions, including:

Aldol (B89426) and Michael Additions: These reactions, which involve the formation of enolates from ketones, are powerful methods for constructing new carbon-carbon bonds.

Wittig Reaction: This allows for the conversion of the ketone's carbonyl group into a carbon-carbon double bond.

Reductions and Oxidations: The carbonyl group can be reduced to a secondary alcohol or oxidized in specific reactions like the Baeyer-Villiger oxidation.

The strategic conversion of ketones into derivatives like α-chloroketones dramatically expands their synthetic potential. By transforming a relatively simple ketone into a more reactive α-chloroketone, chemists can access reaction pathways that were not previously available, facilitating the assembly of intricate molecular frameworks. nih.gov

Scope and Research Imperatives for 1 Chloro 3 Propyl 2 Hexanone

Direct α-Halogenation Strategies for Ketones

The most straightforward approach to synthesizing this compound is through the direct α-halogenation of its parent ketone, 3-propyl-2-hexanone. This ketone possesses two enolizable positions: the C1 methyl carbon and the C3 methine carbon. The regioselectivity of the chlorination is a critical consideration in these methods, with many protocols favoring chlorination at the less sterically hindered C1 position to yield the desired product.

Electrophilic Chlorination Protocols

Electrophilic chlorination involves the reaction of an enol or enolate form of the ketone with a source of electrophilic chlorine. The reaction is typically promoted by either acidic or basic conditions to facilitate the formation of the reactive enol or enolate intermediate. nih.gov Common and effective chlorinating agents include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). organic-chemistry.orgresearchgate.net For an unsymmetrical ketone like 3-propyl-2-hexanone, achieving high regioselectivity for the C1 position is paramount. Generally, under acidic conditions, the thermodynamically more stable enol (at the more substituted C3 position) is favored, while kinetic control can favor the enolate at the less substituted C1 position. The use of specific reagents and conditions can steer the reaction toward the desired 1-chloro product. For instance, photoexcited arylketones can catalyze the direct chlorination of C(sp3)–H groups using NCS, offering a light-dependent method that can provide better control compared to traditional free-radical chain reactions. nih.gov

Table 1: Comparison of Electrophilic Chlorinating Agents | Reagent | Typical Conditions | Key Findings & Selectivity | References | | :--- | :--- | :--- | :--- | | N-Chlorosuccinimide (NCS) | Acid or base catalyst, or photochemical activation; various solvents (e.g., THF, CCl₄). | Widely used due to its ease of handling. Regioselectivity can be an issue for unsymmetrical ketones. researchgate.netnih.govresearchgate.net | | Trichloroisocyanuric Acid (TCCA) | Often used with a catalyst like TEMPO for one-pot oxidation/chlorination of alcohols. Can serve as both oxidant and halogenating agent. organic-chemistry.orgorganic-chemistry.org | A safe, inexpensive, and widely available reagent. Can be highly efficient. organic-chemistry.org | | Molecular Chlorine (Cl₂) | Typically in an acidic medium (e.g., methanol (B129727) with HCl). | Can lead to mixtures of mono- and di-chlorinated products. Use of acid scavengers like pyridine (B92270) can alter the mechanism and improve regioselectivity in some cases. rsc.org | | Iodobenzene (B50100) Dichloride | Ethylene glycol, 4 Å molecular sieves, room temperature. | Can directly convert ketones into their corresponding α-chloroketone acetals in very good yields. organic-chemistry.org |

Organocatalytic Approaches to α-Chlorination

Organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. rsc.org In the context of synthesizing this compound, chiral amine catalysts such as L-proline or its derivatives can be employed to achieve enantioselective chlorination. organic-chemistry.orgrsc.org The mechanism involves the formation of a nucleophilic enamine intermediate between the ketone (3-propyl-2-hexanone) and the chiral amine catalyst. This enamine then attacks an electrophilic chlorine source, typically NCS, in a stereocontrolled manner. rsc.orgmdpi.com While this method is primarily celebrated for its ability to induce chirality, it also offers a mild and effective route for chlorination. The choice of catalyst and reaction conditions can significantly influence both the yield and the enantiomeric excess of the product. mdpi.comcore.ac.uk

Pioneering work in this area demonstrated that catalysts like L-proline amide and (2R,5R)-diphenylpyrrolidine are highly effective for the α-chlorination of various aldehydes and ketones with NCS, affording products in high yields and enantioselectivities. organic-chemistry.orgrsc.org The application of these systems to 3-propyl-2-hexanone would be expected to proceed with high regioselectivity for the less substituted C1 position, driven by the sterics of the enamine intermediate.

Table 2: Selected Organocatalysts for Asymmetric α-Chlorination | Catalyst | Chlorine Source | Typical Substrate | Key Findings | References | | :--- | :--- | :--- | :--- | :--- | | L-Proline Amide | NCS | Aldehydes, Ketones | Provides α-chloro carbonyls in very good yield and high enantioselectivity (70-95% ee). rsc.org | | (2R,5R)-Diphenylpyrrolidine | NCS | Aldehydes | Highly effective, yielding products with excellent enantiomeric excess (81-97% ee). rsc.org | | Chiral 2-Aminobenzimidazole Derivatives | NCS or Hexachlorocyclohexadienone | β-Ketoesters, 1,3-Diketones | Act as bifunctional catalysts activating both the nucleophile and the chlorine source. mdpi.com | | Chiral Thiourea | NaCl | Racemic α-keto sulfonium (B1226848) salts | Enables an enantioconvergent nucleophilic chlorination via a dynamic kinetic resolution. thieme-connect.deacs.org |

Transition Metal-Catalyzed Chlorination Reactions

Transition metal catalysis offers another advanced strategy for the α-chlorination of ketones. acs.org Catalysts based on copper and palladium have been shown to mediate this transformation effectively. beilstein-journals.orgrsc.org Copper catalysis, for example, is applicable to the electrophilic halogenation of active methylene (B1212753) substrates like ketones. beilstein-journals.org A system using a copper(II) catalyst, such as Cu(OTf)₂, in combination with a chiral ligand can achieve asymmetric α-chlorination. beilstein-journals.orgacs.org These reactions can generate an enolate species in situ without a strong external base, which can sometimes suppress the desired reaction. acs.org

Palladium-catalyzed methods have also been developed, often relying on the use of a directing group within the substrate to guide the C-H functionalization. rsc.org While the parent ketone 3-propyl-2-hexanone lacks a classical directing group, certain palladium systems are capable of intermolecular α-alkenylation of simple ketones, and related methodologies could be adapted for chlorination.

Table 3: Examples of Transition Metal-Catalyzed α-Chlorination | Metal/Catalyst | Ligand/Conditions | Chlorine Source | Key Features | References | | :--- | :--- | :--- | :--- | :--- | | Cu(OTf)₂ | Chiral 3-(2-naphthyl)-L-alanine-derived amides | NCS | Highly active catalyst system that generates enolate in situ; provides high yields and excellent enantioselectivity for N-acyl-3,5-dimethylpyrazoles. acs.org | | Cu(OTf)₂ | Electrochemical synthesis | Aqueous HCl | Enables selective mono-α-chlorination of β-keto esters and 1,3-diketones. beilstein-journals.org | | Iridium Complex [{Cp*IrCl₂}₂] | Aqueous solvent mixture | NCS | Used for the tandem isomerization/chlorination of allylic alcohols to form α-chloroketones with complete regiocontrol (see section 2.2.2). researchgate.netnih.gov |

Indirect Synthetic Routes to α-Chloroketones

Indirect routes provide access to this compound by starting from precursors other than the parent ketone. These methods can offer superior control over regioselectivity or provide access to the target compound from more readily available starting materials.

Deacylative Halogenation of Methyl Ketones for Alkyl Halide Surrogacy

Deacylative halogenation is a modern synthetic method that converts methyl ketones into the corresponding alkyl halides. nih.govnih.govacs.org This transformation is driven by the formation of a stable aromatic byproduct, typically a 1,2,4-triazole. nih.govnih.govorganic-chemistry.org The process involves the reaction of a methyl ketone with an activating agent like N'-methylpicolinohydrazonamide (MPHA) to form a pre-aromatic intermediate. nih.govacs.org Subsequent C-C bond cleavage generates an alkyl radical, which is then trapped by a halogen atom-transfer (XAT) reagent to yield the final alkyl halide. nih.govnih.govacs.org

It is crucial to note that this method results in the cleavage and removal of the acetyl group, replacing it with a halogen. Therefore, applying this reaction to 3-propyl-2-hexanone would not yield the target α-chloroketone, this compound. Instead, it would produce 3-(chloromethyl)hexane (B13177220) by cleaving the C-C bond between the carbonyl carbon and the propyl-bearing carbon. This positions deacylative halogenation as a method for creating alkyl halide surrogates from ketones, rather than a direct route to α-haloketones. nih.govacs.org

Transformation of Functionalized Precursors (e.g., Alcohols, Acids)

A highly effective indirect strategy involves the transformation of functionalized precursors, such as alcohols or carboxylic acids, which can be designed to ensure the chlorine atom is introduced at the desired C1 position.

From Alcohols: One powerful approach is the one-pot oxidation and chlorination of a secondary alcohol precursor, 3-propyl-2-hexanol. organic-chemistry.orgoup.comtandfonline.com A notable method employs trichloroisocyanuric acid (TCCA) as both the stoichiometric oxidant and the α-halogenating reagent. organic-chemistry.orgorganic-chemistry.org For secondary alcohols, an additive such as methanol is often essential to promote the chlorination of the ketone intermediate. organic-chemistry.orgorganic-chemistry.org

An even more regioselective method starts with an allylic alcohol, such as 3-propylhex-1-en-3-ol. This substrate can undergo an iridium-catalyzed 1,3-hydrogen shift, which selectively generates a metal-enolate intermediate corresponding to enolization at the C1 position of the ketone. researchgate.netnih.gov This enolate is then trapped in situ by an electrophilic chlorine source like NCS. This tandem isomerization/chlorination strategy completely controls the site of chlorination, preventing the formation of isomeric byproducts and representing a state-of-the-art method for preparing α-chloroketones with high precision. nih.gov

From Carboxylic Acids: Another indirect route utilizes the decarboxylative halogenation of a β-ketocarboxylic acid precursor. thieme-connect.de For the synthesis of this compound, a suitable starting material would be 2-acetyl-2-propylpentanoic acid. In the presence of a chlorinating agent and a suitable catalyst (such as a chiral amine for asymmetric synthesis), this precursor would undergo decarboxylation to form an enolate, which is then chlorinated to afford the target α-chloroketone. This method has been successfully applied to the synthesis of chiral α-chloro-α-halo ketones with moderate to high enantioselectivity. thieme-connect.de

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade (or tandem) reactions are powerful tools in organic synthesis, enabling the construction of complex molecules in a single, efficient operation by forming multiple chemical bonds. These strategies are highly atom-economical and reduce waste by minimizing intermediate isolation steps.

For the synthesis of α-chloroketones like this compound, a cascade approach can be envisioned starting from readily available materials such as alkenes or alcohols. A notable cascade strategy involves the gold-catalyzed coupling of allyl alcohols with chloro-alkynes. rsc.org This process proceeds through a hydroalkoxylation/Claisen rearrangement sequence to furnish the desired α-chloroketone. rsc.org Applying this to the target molecule, 3-propyl-1-hexen-3-ol could theoretically be reacted with a suitable chloro-alkyne in the presence of a gold catalyst to yield this compound.

Another relevant strategy is the one-pot conversion of α-chloronitroso compounds, which are themselves derived from alkenes. ias.ac.in This domino reaction involves the dissociation of the chloronitroso dimer, tautomerization to an oxime, and subsequent deoximation to the ketone, all promoted by an acid like levulinic acid under solvent-free conditions. ias.ac.in

Bienzymatic reductive cascades have also been developed, employing ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) to produce optically active chlorohydrins from α-chloroenones. acs.orgnih.gov While this produces a precursor alcohol, it highlights the potential of cascade reactions to build complex chiral structures efficiently.

Table 1: Examples of Cascade Strategies Applicable to α-Chloroketone Synthesis

Starting MaterialsKey Reagents/CatalystsProduct TypeReported YieldReference
Allyl Alcohols, Chloro-AlkynesGold Catalyst (1 mol%)α-ChloroketonesGood rsc.org
Alkenes, NOCl (in situ)Levulinic Acid, HClα-ChloroketonesExcellent ias.ac.in
α-ChloroenonesEne-reductase, Alcohol DehydrogenaseOptically Active Chlorohydrins>99% Conversion acs.orgnih.gov

Modern Synthetic Techniques for this compound Preparation

Recent advancements in chemical engineering and reaction technology have introduced novel methods for synthesis that offer enhanced control, safety, and scalability. Continuous flow chemistry and mechanochemistry represent two such transformative techniques applicable to the preparation of this compound.

Continuous flow chemistry, performed in micro- or millireactors, provides superior control over reaction parameters such as temperature, pressure, and mixing, making it ideal for handling hazardous reagents and highly exothermic reactions. beilstein-journals.org The synthesis of α-chloroketones has been significantly advanced by this technology.

One powerful flow method involves the reaction of esters with transiently generated chloromethyllithium. researchgate.net This highly chemoselective approach allows for the rapid (<5 seconds residence time) and efficient synthesis of a wide range of α-chloroketones, achieving remarkable throughputs of approximately 10.6 g/h. researchgate.net To produce this compound, the corresponding ester, methyl 3-propylhexanoate, could be subjected to these conditions.

Another key application of flow chemistry is in managing the use of diazomethane, a versatile but highly toxic and explosive reagent. A continuous flow process for the Arndt-Eistert homologation allows for the safe, in-situ generation and immediate consumption of diazomethane to convert acid chlorides into α-diazoketones. mdpi.com Subsequent in-line treatment with HCl gas produces the target α-chloroketone in excellent yields without the need to isolate the hazardous intermediate. mdpi.comresearchgate.net This method has been used to generate α-chloroketones on a multigram scale with productivities of 1.54 g/h. researchgate.net

Electrochemical flow reactors have also been employed for chlorination, using in-situ generated reactive iodine(I/III) species to chlorinate 1,3-dicarbonyl compounds at the α-position. vapourtec.com This electro-oxidative platform offers a scalable method for C-Cl bond formation. chemrxiv.org

Table 2: Continuous Flow Methods for α-Chloroketone Synthesis

Precursor TypeKey ReagentsReactor SystemKey AdvantageReported Yield/ProductivityReference
EstersChloromethyllithiumMicrotube ReactorFast reaction (<5 s), high throughputUp to 99% yield, ~10.6 g/h researchgate.net
Acid ChloridesDiazomethane (in situ), HClCSTR/Coil ReactorSafe handling of diazomethane88-95% yield, 1.54 g/h mdpi.comresearchgate.net
Ketones (1,3-dicarbonyls)Aryliodide, TMSClElectrochemical Flow ReactorElectrocatalytic, avoids bulk reagentsGood yields vapourtec.com

Mechanochemistry utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the solid state, often in the absence of bulk solvents. This green chemistry approach offers benefits such as reduced waste, shorter reaction times, and access to different reactivity compared to solution-phase methods. scielo.brscielo.br

The direct α-chlorination of ketones is well-suited to mechanochemical activation. Research has demonstrated that ketones can be efficiently chlorinated using solid chlorinating agents like trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of an acid such as p-toluenesulfonic acid (p-TSA) under ball-milling conditions. researchgate.net This method is atom-economical, as TCCA provides three chlorine atoms. researchgate.net

This technique can be extended to one-pot sequential reactions. For instance, after the initial mechanochemical chlorination of a ketone, a second reagent can be added to the milling jar to react with the in-situ generated α-chloroketone. researchgate.netrsc.org This has been successfully applied to the synthesis of various heterocycles, demonstrating the viability of sequential acid- and base-mediated reactions in a single, solvent-free operation. researchgate.net The synthesis of this compound would involve milling its precursor, 3-propyl-2-hexanone, with TCCA and p-TSA.

Table 3: Mechanochemical α-Chlorination of Ketones

Ketone TypeChlorinating AgentCatalyst/AdditiveConditionsOutcomeReference
Aromatic KetonesTrichloroisocyanuric Acid (TCCA)p-Toluenesulfonic acid (p-TSA)Ball MillingEfficient α-chlorination researchgate.net
General KetonesTrichloroisocyanuric Acid (TCCA)None specifiedBall MillingIn-situ generation for subsequent reaction rsc.org
AcetophenoneN-Bromosuccinimide (NBS)p-Toluenesulfonic acid (p-TSA)Manual Grinding (30 min)α-Bromination (96% yield) scielo.br

Nucleophilic Substitution Reactions Involving the α-Chlorine Moiety

The presence of a chlorine atom on the carbon adjacent (in the α-position) to the carbonyl group significantly influences the reactivity of the C-Cl bond. This activation makes the α-carbon an electrophilic center, susceptible to attack by various nucleophiles.

Mechanisms of Displacement (e.g., S(_N)1, S(_N)2, S(_N)2')

The displacement of the α-chlorine in this compound can proceed through different mechanistic pathways, with the S(_N)2 mechanism being the most prevalent.

S(_N)2 Mechanism : The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. byjus.com For this compound, the chlorine is attached to a primary carbon (C1), which is sterically accessible, thus favoring the S(_N)2 pathway. youtube.com This mechanism results in an inversion of stereochemistry at the reaction center, although C1 is not a stereocenter in this specific molecule. The rate of the S(_N)2 reaction is dependent on the concentration of both the α-chloroketone and the nucleophile. youtube.com Studies on α-chloroketones have shown that S(_N)2 reactions can proceed smoothly even at more sterically hindered carbon centers due to the electronic influence of the adjacent carbonyl group. researchgate.netmdpi.com

S(_N)1 Mechanism : The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. byjus.com This pathway is generally favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. byjus.comyoutube.com While the α-carbon in this compound is primary, the possibility of an S(_N)1-like mechanism cannot be entirely dismissed under specific conditions, such as in polar protic solvents that can stabilize the carbocation intermediate. byjus.com However, given the primary nature of the substrate, this pathway is significantly less likely than the S(_N)2 mechanism.

S(_N)2' Mechanism : The S(_N)2' reaction is a variant where the nucleophile attacks a double bond (in this case, the enol or enolate form of the ketone) in a conjugate addition, leading to the expulsion of the leaving group. This mechanism is less common for simple nucleophilic substitutions at the α-carbon unless specific structural features promoting enolization and conjugate attack are present.

The table below summarizes the key features of the primary substitution mechanisms relevant to this compound.

Mechanism FeatureS(_N)2 ReactionS(_N)1 Reaction
Substrate Structure Favored by primary and secondary halides.Favored by tertiary halides.
Kinetics Second-order (Rate = k[Substrate][Nu:])First-order (Rate = k[Substrate])
Mechanism One-step, concerted process.Two-step, via carbocation intermediate.
Stereochemistry Inversion of configuration.Racemization (mixture of inversion and retention).
Solvent Preference Polar aprotic solvents.Polar protic solvents.
Relevance to this compound Highly probable due to primary α-carbon.Less probable, but possible under certain conditions.

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity in the reaction of this compound with nucleophiles addresses which electrophilic site is attacked. The molecule presents two primary electrophilic centers: the carbonyl carbon (C2) and the α-carbon (C1).

Regioselectivity : Strong, "hard" nucleophiles may attack the carbonyl carbon, leading to carbonyl addition reactions. However, "soft" nucleophiles, or reactions conducted under conditions that favor substitution, will preferentially attack the α-carbon to displace the chloride ion. rsc.org For instance, in the Perkow/Arbuzov reaction with trialkyl phosphites, the choice of solvent and additives can direct the nucleophilic attack to either the α-carbon (Arbuzov product) or the carbonyl carbon (Perkow product). rsc.org Copper-catalyzed cross-coupling reactions with organozinc halides have been shown to be highly regioselective, leading to substitution at the α-carbon. organic-chemistry.org

Stereoselectivity : While the α-carbon (C1) is not a stereocenter, the adjacent carbon (C3) is a chiral center. Nucleophilic substitution at C1 does not directly affect the stereochemistry at C3. However, stereoselective reactions are crucial in the broader context of α-haloketone chemistry. When the α-carbon itself is a chiral center, S(_N)2 reactions proceed with a predictable inversion of stereochemistry. researchgate.netorganic-chemistry.org This stereospecificity is a valuable tool in asymmetric synthesis. For example, the copper-catalyzed cross-coupling of chiral α-chloroketones with alkylzinc halides occurs with complete inversion of configuration. organic-chemistry.org

Carbonyl Group Transformations

The carbonyl group in this compound is a site for various chemical transformations, most notably reduction to an alcohol and oxidation to carboxylic acid derivatives.

Reduction Reactions to Hexanol Derivatives

The ketone functional group can be reduced to a secondary alcohol. The reduction of this compound would yield 1-chloro-3-propyl-2-hexanol.

Common reducing agents like sodium borohydride (B1222165) (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are effective for this transformation. soka.ac.jp These reagents deliver a hydride ion (H(^-)) to the electrophilic carbonyl carbon.

With NaBH(_4) : This is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. It reduces aldehydes and ketones but generally does not affect the C-Cl bond or other functional groups like esters.

With LiAlH(_4) : This is a much stronger and less selective reducing agent. While it readily reduces the ketone, it also has the potential to reduce the alkyl halide, although this is generally slower than carbonyl reduction. The reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The reduction of the carbonyl group creates a new stereocenter at C2. Without a chiral catalyst or reagent, the reaction will typically produce a racemic mixture of the two possible stereoisomers of 1-chloro-3-propyl-2-hexanol.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of ketones is not as straightforward as the oxidation of aldehydes. Ketones lack a hydrogen atom on the carbonyl carbon and are therefore resistant to oxidation under mild conditions. vvc.edu However, α-chloroketones can be converted to carboxylic acid derivatives through specific rearrangement reactions. The primary route for this transformation is the Favorskii rearrangement, discussed in the following section. Another reaction, the haloform reaction, leads to a carboxylic acid but requires a methyl ketone, which is then converted to a trihalomethyl ketone intermediate. masterorganicchemistry.com Since this compound is not a methyl ketone, the Favorskii rearrangement is the most relevant pathway.

Rearrangement Reactions of α-Chloroketones (e.g., Favorskii Rearrangement)

The Favorskii rearrangement is a characteristic reaction of α-haloketones when treated with a base, leading to the formation of a carboxylic acid or its derivatives (esters, amides). wikipedia.org For an acyclic α-chloroketone like this compound, this rearrangement results in a rearranged carboxylic acid derivative.

The generally accepted mechanism proceeds through a cyclopropanone (B1606653) intermediate:

Enolate Formation : A base (e.g., hydroxide, OH(^-), or an alkoxide, RO(^-)) abstracts an acidic α'-proton from the carbon on the opposite side of the carbonyl group (C3). This is possible because this compound has a hydrogen atom at the C3 position.

Cyclopropanone Formation : The resulting enolate undergoes an intramolecular S(_N)2 reaction. The nucleophilic α'-carbon attacks the α-carbon (C1), displacing the chloride leaving group to form a strained, bicyclic cyclopropanone intermediate. youtube.com

Nucleophilic Attack and Ring Opening : The base (hydroxide or alkoxide) then attacks the carbonyl carbon of the cyclopropanone intermediate. This forms a tetrahedral intermediate which subsequently collapses. The strained three-membered ring opens to relieve ring strain, typically by cleaving the bond between the carbonyl carbon and the more substituted α-carbon to form the more stable carbanion.

Protonation : The resulting carbanion is protonated by the solvent (e.g., water or alcohol) to yield the final carboxylic acid or ester product with a rearranged carbon skeleton. wikipedia.org

In the case of this compound reacting with sodium hydroxide, the product would be 2-propylpentanoic acid.

The table below outlines the expected products from different transformations of this compound.

Reaction TypeReagent(s)Product(s)
Nucleophilic Substitution (S(_N)2) NaI1-Iodo-3-propyl-2-hexanone
NaCN3-Propyl-2-oxohexanenitrile
Carbonyl Reduction NaBH(_4), then H(_2)O1-Chloro-3-propyl-2-hexanol
Favorskii Rearrangement 1. NaOH, H(_2)O 2. H(_3)O(^+)2-Propylpentanoic acid
1. NaOCH(_3), CH(_3)OH 2. H(_3)O(^+)Methyl 2-propylpentanoate

Cross-Coupling Reactions and C-C Bond Formation

The presence of an α-chloro substituent adjacent to a carbonyl group makes this compound a valuable substrate for carbon-carbon bond formation through various cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular skeletons from simpler precursors.

The reaction of α-haloketones with organometallic reagents is a cornerstone of C-C bond formation. free.fr The reactivity of these reagents can be tuned to achieve specific transformations.

Organozinc Halides:

Organozinc reagents, often prepared from the corresponding organic halide and zinc metal, are known for their moderate reactivity and high functional group tolerance. kyoto-u.ac.jpchemie-brunschwig.ch In reactions with α-chloroketones like this compound, organozinc halides can participate in Negishi-type cross-coupling reactions. chemie-brunschwig.ch These reactions are typically catalyzed by palladium or nickel complexes. chemie-brunschwig.chchemie-brunschwig.ch The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.netlibretexts.org

The use of organozinc reagents allows for the introduction of a wide variety of alkyl, alkenyl, alkynyl, and aryl groups at the α-position of the ketone. chemie-brunschwig.ch The chemoselectivity of organozinc reagents is a significant advantage, as they are generally less basic and nucleophilic than their Grignard or organolithium counterparts, minimizing side reactions such as enolization or direct attack at the carbonyl carbon. kyoto-u.ac.jp

Organotin Enolates:

Organotin reagents, particularly organostannanes, are also effective partners in cross-coupling reactions, most notably the Stille reaction. chemie-brunschwig.ch While the direct coupling of organotin enolates with this compound is a plausible transformation, the toxicity and environmental concerns associated with organotin compounds have led to a preference for other organometallic reagents in many applications. chemie-brunschwig.ch

A summary of representative coupling reactions is presented below:

Organometallic ReagentCatalyst SystemProduct Type
Organozinc Halide (R-ZnX)Pd or Ni catalystα-Substituted Ketone (R-CH(CH₂CH₂CH₃)C(O)CH₂CH₂CH₃)
Organotin EnolatePd catalystα-Substituted Ketone

The α-chloroketone moiety within this compound serves as a versatile building block for the construction of cyclic and polycyclic systems through annulation and cyclization reactions. organic-chemistry.orgnih.gov

One notable application is in reactions analogous to the Robinson annulation, where the α-chloroketone can act as a precursor to an α,β-unsaturated ketone. organic-chemistry.org This strategy can help to control the concentration of the reactive enone intermediate and reduce polymerization side reactions. organic-chemistry.org The initial step often involves the formation of an enolate from a suitable ketone, which then displaces the chloride from this compound. The resulting dicarbonyl intermediate can then undergo an intramolecular aldol (B89426) condensation to form a six-membered ring.

Furthermore, the α-chloroketone functionality is instrumental in various other cyclization strategies. For instance, it can undergo reactions with nucleophiles to form intermediates that subsequently cyclize. The Favorskii rearrangement is another potential pathway where treatment with a base can lead to a ring-contracted product. nih.gov

Reaction TypeKey FeatureResulting Structure
Robinson Annulation AnalogueIn-situ generation of an enone equivalentSix-membered ring fused to another ring system
Nucleophilic Addition-CyclizationIntramolecular reaction of a tethered nucleophileVarious ring sizes depending on the nucleophile
Favorskii RearrangementBase-induced rearrangementRing-contracted carboxylic acid derivative

Utility as a Synthon in Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. acs.orgscribd.comchemistry-chemists.com The reactive nature of the α-chloroketone in this compound makes it a valuable synthon for the synthesis of a variety of heterocyclic systems. nih.govnih.govresearchgate.net

For example, condensation of α-chloroketones with thioamides is a known method for the synthesis of thiazolium salts. nih.gov These salts are precursors to N-heterocyclic carbenes, which are powerful organocatalysts. nih.gov Similarly, reactions with other binucleophilic reagents can lead to the formation of various five- and six-membered heterocycles.

The general strategy involves the reaction of the α-chloroketone with a molecule containing two nucleophilic centers. The first nucleophile displaces the chloride, and the second nucleophile then reacts with the carbonyl carbon to effect cyclization. This approach has been used to synthesize a wide array of heterocycles, including but not limited to:

Thiazoles: From reaction with thioamides. nih.gov

Imidazoles: From reaction with amidines.

Quinoxalines: From reaction with o-phenylenediamines.

Pyrroles: Can be accessed through multi-step sequences involving the α-chloroketone. researchgate.net

The versatility of this compound as a synthon is further highlighted by its potential use in multicomponent reactions, where three or more reactants combine in a single step to form a complex heterocyclic product. scribd.com

Heterocycle ClassReactant Partner
ThiazolesThioamides
ImidazolesAmidines
Quinoxalineso-Phenylenediamines
PyrrolesVarious nitrogen-containing nucleophiles in multi-step sequences

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 3 Propyl 2 Hexanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. Through one-dimensional and two-dimensional NMR experiments, it is possible to map out the carbon skeleton and the placement of protons, providing a detailed picture of the molecule's connectivity.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of 1-Chloro-3-propyl-2-hexanone is predicted to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by neighboring atoms and functional groups. The presence of the electron-withdrawing ketone and chlorine atom will cause nearby protons to appear at a lower field (higher ppm).

Expected ¹H NMR Data for this compound

Protons (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-1 (Cl-CH₂ -C=O) 4.1 - 4.3 Singlet (s) 2H
H-3 (C=O-CH ) 2.6 - 2.8 Multiplet (m) 1H
H-4, H-1' (CH₂ -CH, CH₂ -CH) 1.3 - 1.6 Multiplet (m) 4H
H-5, H-2' (CH₂ -CH₃, CH₂ -CH₃) 1.2 - 1.4 Multiplet (m) 4H

¹³C NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom. masterorganicchemistry.com The molecule this compound possesses a chiral center at C-3, which makes all nine carbon atoms chemically distinct. masterorganicchemistry.com

Expected ¹³C NMR Data for this compound

Carbon (Position) Predicted Chemical Shift (δ, ppm)
C-1 (Cl-C H₂) 45 - 50
C-2 (C =O) 205 - 210
C-3 (C H) 50 - 55
C-4, C-1' (C H₂) 30 - 38
C-5, C-2' (C H₂) 20 - 25

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity Assignment

Two-dimensional NMR techniques are used to establish correlations between different nuclei and confirm the molecular structure. e-bookshelf.describd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-3 and the protons on C-4 and C-1'. It would also show the connectivity within the two propyl chains (H-4 with H-5, H-5 with H-6, and H-1' with H-2', H-2' with H-3'). The singlet for the H-1 protons would not show any COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.educolumbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For example, the proton signal predicted around 4.2 ppm would correlate with the carbon signal around 47 ppm, confirming their assignment to the C-1 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds. sdsu.educolumbia.edu This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound include:

Protons at H-1 correlating to the carbonyl carbon (C-2) and the chiral carbon (C-3).

The proton at H-3 correlating to the carbonyl carbon (C-2), the chloromethyl carbon (C-1), and the carbons of the propyl chains (C-4, C-5, C-1', C-2').

Protons of the propyl groups (H-4, H-1') correlating to the chiral carbon (C-3).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. pku.edu.cn For this compound (C₉H₁₇ClO), the expected monoisotopic mass is 176.0968 g/mol . chemspider.com A key feature in the mass spectrum would be the isotopic pattern of chlorine: the presence of two peaks for the molecular ion, [M]⁺• and [M+2]⁺•, in an approximate 3:1 ratio of intensity, which is characteristic of a compound containing a single chlorine atom. aip.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. libretexts.orgnih.gov This technique is ideal for assessing the purity of a this compound sample. The gas chromatogram would show a primary peak for the target compound, with its retention time being characteristic under specific column and temperature conditions. epa.gov Any impurities, such as residual starting materials or reaction byproducts, would appear as separate peaks. The mass spectrometer detector would provide a mass spectrum for each separated component, allowing for positive identification. The fragmentation pattern obtained from the MS would serve as a chemical fingerprint to confirm the identity of the this compound peak. wiley.com

Predicted Fragmentation in Mass Spectrometry: The fragmentation of this compound in an EI mass spectrometer is predicted to occur via several established pathways for ketones. miamioh.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. libretexts.orgmiamioh.edu

Loss of the chloromethyl radical (•CH₂Cl) would lead to an acylium ion at m/z 127.

Loss of the C₇H₁₅ radical would result in an acylium ion containing chlorine at m/z 79/81.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. libretexts.org This would result in the loss of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 118/120.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge) Identity of Fragment Fragmentation Pathway
176 / 178 [C₉H₁₇ClO]⁺• Molecular Ion
127 [C₈H₁₅O]⁺ α-cleavage (loss of •CH₂Cl)
118 / 120 [C₅H₉ClO]⁺• McLafferty Rearrangement
79 / 81 [C₂H₂ClO]⁺ α-cleavage (loss of •C₇H₁₅)

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present. e-bookshelf.de The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ketone, alkyl, and chloroalkane moieties.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 2870 - 2960 C-H stretch Alkyl (CH, CH₂, CH₃)
~ 1715 - 1725 C=O stretch Ketone
~ 1350 - 1470 C-H bend Alkyl (CH₂, CH₃)

The most prominent and diagnostic peak in the spectrum would be the strong absorption from the carbonyl (C=O) group stretch, expected around 1720 cm⁻¹. The C-H stretching vibrations of the propyl groups and the methylene (B1212753) group would appear just below 3000 cm⁻¹, while the C-Cl stretch would be found in the fingerprint region at a lower wavenumber. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of this compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's physicochemical properties, including its volatility and thermal stability, as well as the analytical objective.

HPLC is a versatile technique for the analysis of ketones. However, simple aliphatic ketones like this compound lack a strong chromophore, making direct UV detection challenging. To overcome this, derivatization is a common strategy. Aldehydes and ketones are often reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable 2,4-dinitrophenylhydrazone derivatives. researchgate.netepa.gov These derivatives exhibit strong absorption in the UV-visible region (around 365-370 nm), significantly enhancing detection sensitivity. researchgate.netepa.gov

The separation is typically achieved using reversed-phase HPLC. A nonpolar stationary phase, such as C18, is commonly employed along with a polar mobile phase. researchgate.net Gradient elution, often with a mixture of acetonitrile, methanol (B129727), and water, allows for the effective separation of different ketone derivatives. researchgate.net For certain ketones, specialized mixed-mode columns can also be utilized. sielc.com The pH of the mobile phase can be a critical parameter, especially when analyzing compounds that can undergo tautomerism, such as some chlorinated isocyanurates. nih.gov

Table 1: Illustrative HPLC Conditions for Ketone Analysis (as DNPH Derivatives)

Parameter Condition Source
Column Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient of (Methanol/Acetonitrile) and Water researchgate.net
Detection UV-Vis Diode-Array Detector (DAD) at 365 nm researchgate.net
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH) researchgate.netepa.gov

| Sample Preparation | Extraction of derivatives into an organic solvent (e.g., isooctane, hexane/methylene chloride) | epa.gov |

This table presents a general method; specific conditions for this compound would require experimental optimization.

Gas chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. clu-in.org The sample is vaporized and carried by an inert gas through a column that separates components based on their boiling points and interactions with the stationary phase. libretexts.org

For chlorinated compounds, columns with a mid-polarity stationary phase, such as 6% cyanopropylphenyl / 94% dimethylpolysiloxane (G43/624-type), are widely used. phenomenex.com These columns provide good resolution for a broad range of volatile organic compounds, including halogenated hydrocarbons. phenomenex.com The choice of detector is critical; while a Flame Ionization Detector (FID) is a universal detector for organic compounds, an Electron Capture Detector (ECD) offers higher sensitivity for halogenated compounds. clu-in.org The most definitive identification is achieved by coupling GC with a Mass Spectrometer (GC-MS), which provides both retention time data and a mass spectrum for structural confirmation. libretexts.orgnih.gov

Research on the GC analysis of chlorinated aliphatic ketones has shown that identification can be challenging due to the difficulty in isolating individual products from reaction mixtures. nih.gov However, the GC retention indices of these compounds are consistent and depend on the number and position of chlorine atoms. nih.gov This allows for the use of additive schemes to identify specific chlorinated ketones based on accurate retention index measurements, even without mass spectrometric data. nih.gov

Table 2: Typical GC Parameters for Chlorinated Volatile Organic Compound Analysis

Parameter Condition Source
Column Zebron ZB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) or similar phenomenex.com
Injection Split/Splitless or Purge and Trap phenomenex.comepa.gov
Carrier Gas Helium or Hydrogen libretexts.org
Oven Program Temperature gradient (e.g., 40°C hold, ramp to 240°C) phenomenex.com

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | libretexts.org |

This table outlines a general approach. The specific retention time for this compound would be determined experimentally under defined conditions.

Specialized Characterization Techniques for Chlorinated Ketones

Beyond standard chromatographic separation, several specialized techniques are employed to provide unambiguous characterization of chlorinated ketones.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the definitive identification of volatile chlorinated ketones. libretexts.orgresearchgate.net As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. This allows for the confirmation of the molecular weight and provides structural information based on fragmentation patterns, which is essential for distinguishing between isomers. researchgate.net

Electron Capture Detector (ECD): While not a characterization technique in the structural sense, the GC-ECD is a specialized detection method highly sensitive to electrophilic compounds, particularly those containing halogens. clu-in.org Its high sensitivity makes it ideal for trace analysis of chlorinated ketones in environmental or biological samples.

Synthetic Route Analysis: The characterization of a chlorinated ketone is often supported by understanding its synthesis. For example, ketones can be chlorinated using various reagents like phosphorus pentachloride (PCl₅) or triphenylphosphine (B44618) dichloride. google.comgoogle.com The specific reaction conditions can lead to different isomers and byproducts, and analytical techniques are used to confirm the structure of the desired product. Modern methods also include visible-light-mediated synthesis of β-chloro ketones from aryl cyclopropanes, which requires thorough characterization of the resulting products. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
2,4-dinitrophenylhydrazine
Acetonitrile
Methanol
Isooctane
Hexane
Methylene chloride
2,4-dinitrophenylhydrazone
Phosphorus pentachloride

Computational Chemistry and Mechanistic Studies on 1 Chloro 3 Propyl 2 Hexanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool in predicting the reactivity of molecules like 1-Chloro-3-propyl-2-hexanone.

DFT calculations can be employed to map out the potential energy surface for reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies for various possible reaction pathways. For instance, in nucleophilic substitution reactions at the α-carbon bearing the chlorine atom, DFT can help determine whether the reaction is likely to proceed via an SN2 mechanism.

Table 1: Hypothetical DFT-Calculated Activation Energies for Reaction Pathways of this compound

Reaction PathwayNucleophileSolventCalculated Activation Energy (kcal/mol)
SN2 SubstitutionOH⁻Water18.5
SN2 SubstitutionCN⁻DMSO15.2
Enolate FormationLDATHF12.8
Aldol (B89426) AdditionBenzaldehydeEthanol22.1

Note: The data in this table is hypothetical and for illustrative purposes.

The distribution of electron density within the this compound molecule is crucial for understanding its reactivity. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electrophilic and nucleophilic sites.

In this compound, the carbonyl carbon is a primary electrophilic site, susceptible to attack by nucleophiles. The α-carbon bonded to the chlorine atom is another electrophilic center. The oxygen atom of the carbonyl group, with its lone pairs of electrons, represents a nucleophilic site.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound Calculated using DFT

AtomAtomic Charge (a.u.)
C (carbonyl)+0.45
O (carbonyl)-0.52
C (α-carbon with Cl)+0.15
Cl-0.28

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its pathway and rate. Molecular Dynamics (MD) simulations can be used to model the explicit interactions between this compound and surrounding solvent molecules. These simulations provide insights into how the solvent can stabilize or destabilize transition states and intermediates.

For example, an MD simulation could model the SN2 reaction of this compound with a nucleophile in both a polar protic solvent (like water) and a polar aprotic solvent (like DMSO). The simulation could reveal differences in the solvation shells around the reactants and the transition state, explaining potential differences in reaction rates.

Quantum Chemical Calculations for Reaction Kinetics and Active Sites

Quantum chemical calculations, including DFT and higher-level ab initio methods, are instrumental in determining the kinetics of reactions involving this compound. By calculating the free energy profile of a reaction, rate constants can be estimated using transition state theory.

These calculations can also pinpoint the most reactive sites in the molecule for specific reactions. For instance, in a base-catalyzed enolate formation, quantum chemical calculations can determine the relative acidities of the α-protons, thereby predicting which proton is preferentially abstracted.

Elucidating Stereochemical Outcomes through Computational Modeling

When a reaction can produce multiple stereoisomers, computational modeling can be a powerful tool to predict the stereochemical outcome. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational models can be used to evaluate the energies of different transition states leading to various stereoisomers.

Models like the Felkin-Anh model provide a qualitative framework for predicting stereoselectivity. However, computational methods can provide a more quantitative prediction by explicitly calculating the energies of the diastereomeric transition states. These calculations often reveal that the stereochemical outcome is determined by subtle steric and electronic interactions. nih.gov The ability to rationalize experimental results opens up the possibility to predict enantioselectivities or to design novel catalysts based on in silico results. sci-hub.se

Table 3: Hypothetical Calculated Energy Difference between Diastereomeric Transition States for Nucleophilic Addition to this compound

NucleophileComputational MethodΔE‡ (kcal/mol) (TSanti - TSsyn)Predicted Major Diastereomer
CH₃MgBrDFT (B3LYP/6-31G*)-1.8anti
NaBH₄MP2/cc-pVTZ-1.2anti

Note: The data in this table is hypothetical and for illustrative purposes.

Green Chemistry Principles in the Synthesis of 1 Chloro 3 Propyl 2 Hexanone

Development of Eco-Friendly Chlorination Reagents

Traditional methods for the α-chlorination of ketones often employ hazardous reagents like chlorine gas or sulfuryl chloride, which pose significant safety and environmental risks. arkat-usa.org Green chemistry encourages the development and use of less hazardous chemical syntheses. sigmaaldrich.comepa.gov In the context of synthesizing 1-Chloro-3-propyl-2-hexanone, this involves exploring alternative chlorinating agents that are safer to handle and generate less toxic byproducts.

Recent research has focused on reagents like N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) as milder and more selective chlorinating agents. organic-chemistry.orgpitt.edu Another innovative approach involves the use of acetyl chloride in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036), which offers a mild and efficient method for α-chlorination. arkat-usa.org Furthermore, the use of sodium chloride (NaCl) as a chlorine source in catalytic enantioselective α-chlorination of ketones represents a significant advancement, utilizing an inexpensive and non-corrosive reagent. nih.gov

Comparison of Chlorination Reagents for Ketone Synthesis

ReagentAdvantagesDisadvantagesPotential for this compound Synthesis
Chlorine Gas (Cl₂)Inexpensive and readily availableHighly toxic, corrosive, and non-selectiveTraditional but hazardous route
Sulfuryl Chloride (SO₂Cl₂)Effective chlorinating agentToxic, corrosive, and generates acidic wasteLess desirable due to environmental and safety concerns
N-Chlorosuccinimide (NCS)Milder, more selective, and easier to handleMore expensive than traditional reagentsA greener alternative with improved safety
Sodium Chloride (NaCl)Inexpensive, non-toxic, and readily availableRequires a catalytic system to be effectiveHighly promising for a sustainable synthesis process nih.gov

Solvent-Free and Aqueous Media Reaction Conditions

One of the core principles of green chemistry is the use of safer solvents and auxiliaries, with a preference for making them unnecessary wherever possible. sigmaaldrich.comepa.gov The synthesis of this compound can be made significantly greener by moving away from volatile organic solvents (VOCs) towards solvent-free conditions or the use of water as a reaction medium.

Solvent-free reactions, often conducted by grinding the reagents together, can lead to higher efficiency, easier product isolation, and a significant reduction in waste. mdpi.comresearchgate.net For instance, the halogenation of ketones using N-halosuccinimides can be carried out under solvent-free conditions. researchgate.net

Aqueous media reactions are also highly desirable from a green chemistry perspective. Water is a non-toxic, non-flammable, and inexpensive solvent. nih.gov The development of catalytic systems that are effective in water is a key area of research for the synthesis of α-chloro ketones. tandfonline.com

Impact of Reaction Media on the Synthesis of α-Chloro Ketones

Reaction MediumEnvironmental ImpactSafety ConcernsProcess Efficiency
Volatile Organic Solvents (e.g., Dichloromethane (B109758), Chloroform)High (air pollution, soil and water contamination)High (flammability, toxicity)Often high, but with significant downstream processing
Solvent-FreeLowGenerally low, depends on reagentsCan be very high, with simplified workup mdpi.com
Aqueous Media (Water)Very LowVery LowDependent on catalyst and substrate solubility

Catalytic Strategies for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric reagents in terms of waste reduction. epa.govacs.org Catalysts increase reaction rates, often allow for milder reaction conditions, and can be used in small amounts and potentially be recycled. acs.org

For the synthesis of this compound, catalytic approaches can significantly improve the efficiency and selectivity of the chlorination step. The use of a catalytic amount of ceric ammonium nitrate with acetyl chloride is one such example. arkat-usa.org Phase-transfer catalysts have also been shown to be effective in the synthesis of related compounds in aqueous media. tandfonline.com Furthermore, the development of chiral catalysts allows for the enantioselective α-chlorination of ketones, providing access to specific stereoisomers which is crucial in pharmaceutical applications. nih.gov Organocatalysis, using small organic molecules as catalysts, also presents a powerful tool for the asymmetric α-chlorination of ketones. organic-chemistry.org

Reduction of Waste Generation and Atom Economy Considerations

The first principle of green chemistry is the prevention of waste. sigmaaldrich.comepa.gov This is closely linked to the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org

In the synthesis of this compound, choosing reaction pathways with high atom economy is crucial. For example, direct α-chlorination using a chlorinating agent that transfers its chlorine atom efficiently to the ketone with minimal byproduct formation is preferred. Addition reactions, for instance, are inherently more atom-economical than substitution or elimination reactions.

Strategies to reduce waste include:

Using catalytic instead of stoichiometric reagents: This minimizes the amount of waste generated from the reagents themselves. acs.org

Optimizing reaction conditions: To maximize yield and minimize the formation of side products.

The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental impact of a chemical process. A lower E-factor indicates a greener process.

Energy-Efficient Synthesis Protocols (e.g., Microwave, Ultrasound)

The sixth principle of green chemistry emphasizes the design for energy efficiency. sigmaaldrich.comepa.gov Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. sigmaaldrich.com When heating is required, alternative energy sources like microwave irradiation and ultrasound can offer significant advantages over conventional heating methods.

Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. mdma.chmtak.hu The direct α-halogenation of carbonyl compounds has been successfully achieved under solvent-free microwave irradiation conditions. mdma.ch

Ultrasound-assisted synthesis utilizes the energy of sound waves to promote chemical reactions. Sonochemistry can enhance reaction rates and yields and has been applied to various organic transformations, including the synthesis of α-halo ketones. uark.edu

Comparison of Energy Sources for Synthesis

Energy SourceTypical Reaction TimeEnergy EfficiencyPotential for Side Reactions
Conventional Heating (Oil Bath, Heating Mantle)Hours to DaysLow (inefficient heat transfer)Higher (due to prolonged heating)
Microwave IrradiationMinutes to HoursHigh (direct heating of molecules) mdma.chLower (rapid heating minimizes side product formation)
UltrasoundMinutes to HoursHigh (acoustic cavitation creates localized high energy)Can vary, may induce specific reactivity

Environmental Fate and Degradation Studies of Chlorinated Hexanone Derivatives

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For chlorinated hexanone derivatives, key abiotic pathways include hydrolysis, dehydrochlorination, reductive dechlorination, and photochemical degradation.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the case of α-chloro ketones like 1-Chloro-3-propyl-2-hexanone, the carbon-chlorine bond is susceptible to nucleophilic attack by water. This reaction typically results in the substitution of the chlorine atom with a hydroxyl group, forming a hydroxyketone and hydrochloric acid.

The rate of hydrolysis for chlorinated aliphatic compounds can vary significantly depending on factors such as pH, temperature, and the presence of catalysts. jeeadv.ac.in Generally, the hydrolysis of ketones themselves is not a significant degradation pathway as the equilibrium lies far to the left, favoring the ketone. quora.com However, the presence of a chlorine atom on the alpha-carbon can influence the reactivity of the molecule. For some chloroketones, hydrolysis can proceed slowly. For example, the hydrolysis of N-(benzyloxycarbonyl)-L-alanyl-L-glycyl-L-phenylalanyl chloromethyl ketone proceeds with a rate constant (k) of 0.14 min⁻¹ in the presence of a methylated enzyme. nih.gov While specific data for this compound is not available, the table below provides hydrolysis half-lives for other chlorinated aliphatic compounds to offer a comparative perspective.

Interactive Data Table: Hydrolysis Half-Lives of Selected Chlorinated Aliphatic Compounds

CompoundpHTemperature (°C)Half-Life
2,2-dichloropropane72536 hours
Chloroform7251850 years
1,1,1-trichloroethane725> 2 months
Chlorpyrifos71612.3 days
Chlorpyrifos7408.12 days

Dehydrochlorination is an elimination reaction that involves the removal of a hydrogen and a chlorine atom from adjacent carbon atoms, resulting in the formation of a double bond (an alkene) and hydrochloric acid. This pathway is a significant abiotic degradation process for many chlorinated alkanes, particularly under alkaline conditions. birmingham.ac.ukacs.org For this compound, this reaction would involve the removal of the chlorine from the first carbon and a hydrogen from the third carbon, leading to the formation of 3-propyl-1-hexen-2-one.

The rate of dehydrochlorination is influenced by the molecular structure of the compound and the environmental conditions. Studies on other chlorinated aliphatic hydrocarbons have shown that this process can be a key transformation pathway. birmingham.ac.ukacs.org

Under anaerobic (oxygen-deficient) conditions, reductive dechlorination is a primary degradation pathway for many chlorinated organic compounds. wikipedia.org This process involves the replacement of a chlorine atom with a hydrogen atom, a reaction mediated by reductants present in the environment. Abiotic agents that can facilitate reductive dechlorination include zero-valent metals (e.g., iron), sulfide minerals, and green rusts. farmlandbirds.net

For this compound, reductive dechlorination would result in the formation of 3-propyl-2-hexanone. This reaction is particularly important in anoxic sediments and groundwater. Studies on other organochlorine pesticides have demonstrated the effectiveness of zero-valent iron in promoting reductive dechlorination. nih.gov The rates of reductive dechlorination can vary depending on the specific chlorinated compound and the reducing agent. For instance, the pseudo-first-order rate constants for the reductive dechlorination of various hexachlorocyclohexane (HCH) isomers by zero-valent iron differ, indicating the influence of molecular structure on reactivity. nih.gov

Photochemical degradation, or photolysis, involves the breakdown of molecules by light energy, particularly ultraviolet (UV) radiation from the sun. Chlorinated organic compounds can undergo direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

The photochemical degradation of chlorinated compounds can lead to the cleavage of the carbon-chlorine bond, initiating a series of reactions that can ultimately lead to mineralization. The efficiency of this process is described by the quantum yield, which is the number of molecules transformed per photon absorbed. nih.gov While specific quantum yield data for this compound is not available, studies on other chlorinated compounds have shown that photolysis can be a significant degradation pathway in surface waters and the atmosphere. For example, the aqueous photolysis of chlorantraniliprole has a calculated apparent quantum yield of 0.0099 in simulated sunlight. nih.govresearchgate.net

Interactive Data Table: Photodegradation Data for a Selected Chlorinated Compound

CompoundMediumLight SourceQuantum YieldHalf-Life
ChlorantraniliproleAqueousSimulated Sunlight0.0099 ± 0.0006034.5 ± 4.0 hours

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic substances by microorganisms. It is a crucial process in the natural attenuation of many environmental pollutants, including chlorinated compounds.

Under aerobic conditions (in the presence of oxygen), microorganisms can degrade chlorinated aliphatic compounds through various enzymatic pathways. nih.gov For some compounds, bacteria can utilize them as a primary source of carbon and energy. In other cases, degradation occurs through co-metabolism, where the breakdown of the chlorinated compound is facilitated by enzymes produced for the metabolism of another substrate. dtic.mil

The initial step in the aerobic biodegradation of many chlorinated aliphatic compounds involves oxygenase enzymes, which incorporate oxygen into the molecule. eurochlor.org This can lead to the formation of unstable intermediates that spontaneously dechlorinate. While specific studies on the aerobic biodegradation of this compound are not available, research on other chlorinated aliphatics provides insights into potential pathways. The rate of aerobic biodegradation can be influenced by factors such as the concentration of the contaminant, the presence of other organic matter, and the microbial population present. nih.gov

Anaerobic Biodegradation and Sequential Reductive Dechlorination

For this compound, the initial step in anaerobic biodegradation would likely be the reductive dechlorination at the first carbon position, yielding 3-propyl-2-hexanone. This reaction involves the replacement of the chlorine atom with a hydrogen atom. The resulting ketone, 3-propyl-2-hexanone, could then undergo further anaerobic degradation. Ketones can be biodegraded anaerobically, although the specific pathway and rate will depend on the microbial consortium present and the environmental conditions.

The process of sequential reductive dechlorination is particularly relevant for compounds with multiple chlorine atoms. While this compound is a monochlorinated compound, the principle of microbial cleavage of the carbon-chlorine bond is the same. This biological process is a critical mechanism for the natural attenuation of chlorinated contaminants in anoxic environments such as groundwater and sediments.

Table 1: Postulated Anaerobic Biodegradation Pathway of this compound

StepReactantTransformation ProcessProduct
1This compoundReductive Dechlorination3-Propyl-2-hexanone
23-Propyl-2-hexanoneFurther Anaerobic DegradationIntermediate Metabolites (e.g., fatty acids), ultimately leading to Methane and Carbon Dioxide

Note: This table is illustrative and based on established principles of anaerobic degradation of similar compounds, as direct experimental data for this compound is not available.

Environmental Persistence and Mobility in Different Media (Soil, Water, Air)

The environmental persistence and mobility of this compound are dictated by its physicochemical properties and the characteristics of the environmental compartment. While specific experimental data for this compound are scarce, its behavior can be estimated based on its structure and data for analogous compounds.

Soil: The mobility of organic compounds in soil is largely governed by their tendency to adsorb to soil organic matter and clay particles. The presence of both a polar carbonyl group and a nonpolar alkyl chain in this compound suggests it will have moderate mobility in soil. Its persistence in soil will be influenced by microbial activity, with anaerobic biodegradation being a key degradation pathway in saturated, anoxic soil zones. In aerobic zones, other microbial degradation processes may occur.

Water: In aqueous environments, the persistence of this compound will be influenced by factors such as microbial degradation and potential hydrolysis. Chlorinated aliphatic compounds can be subject to slow abiotic hydrolysis, though biodegradation is often the more significant fate process. Its solubility in water will affect its transport in surface and groundwater. Compounds with moderate water solubility can be transported over distances in aqueous systems.

Air: The mobility of this compound in the air is related to its volatility. Ketones with similar chain lengths have moderate vapor pressures, suggesting that volatilization from surface water and moist soil can be a relevant transport mechanism. Once in the atmosphere, it would be subject to photochemical degradation by reacting with hydroxyl radicals.

Table 2: Estimated Environmental Fate Parameters for this compound and Related Compounds

ParameterEstimated Value/Behavior for this compoundRationale/Comparison with Analogous Compounds
Soil Organic Carbon-Water Partitioning Coefficient (Koc) ModerateBased on the structure containing both polar and non-polar moieties, similar to other ketones.
Half-life in Anaerobic Soil/Sediment Weeks to MonthsDependent on microbial populations and redox conditions. Chlorinated alkanes can have half-lives in this range under anaerobic conditions.
Henry's Law Constant ModerateSuggests potential for volatilization from water to air, a common characteristic of ketones of this size.
Atmospheric Half-life Hours to DaysExpected rapid degradation by reaction with hydroxyl radicals, typical for volatile organic compounds.

Note: The values in this table are estimations based on general principles and data for structurally similar compounds due to the lack of specific experimental data for this compound.

Fate of Chlorinated Byproducts and Transformation Products

3-Propyl-2-hexanone is expected to be more readily biodegradable than its chlorinated precursor under a wider range of environmental conditions, including both aerobic and anaerobic environments. In the absence of the chlorine atom, the molecule is less recalcitrant to microbial attack. The ultimate fate of 3-propyl-2-hexanone in the environment is mineralization to carbon dioxide and water under aerobic conditions, and to methane and carbon dioxide under anaerobic conditions.

In the process of reductive dechlorination, the chlorine atom is released as a chloride ion (Cl-), which is generally considered to be of low toxicity in the concentrations expected from the degradation of this compound.

It is important to consider the potential for the formation of other minor byproducts during the degradation process. However, based on the known mechanisms of anaerobic degradation of monochlorinated aliphatic compounds, the pathway leading to the formation of the corresponding non-chlorinated ketone is expected to be the dominant one.

Table 3: Key Transformation Products of this compound and Their Expected Environmental Fate

Initial CompoundPrimary Transformation ProductFormation PathwayExpected Subsequent Fate of Transformation Product
This compound3-Propyl-2-hexanoneAnaerobic Reductive DechlorinationAerobic and anaerobic biodegradation to CO2, H2O, and/or CH4.
This compoundChloride Ion (Cl-)Anaerobic Reductive DechlorinationIncorporation into the natural chloride pool of the environment.

Note: This table outlines the most probable transformation products and their subsequent fate based on established biogeochemical principles.

Potential Applications of 1 Chloro 3 Propyl 2 Hexanone in Advanced Organic Synthesis

Building Block for Complex Pharmaceuticals and Agrochemicals

The α-chloro ketone moiety is a well-established pharmacophore and a key synthetic intermediate in the development of a wide range of biologically active molecules. The ability of 1-Chloro-3-propyl-2-hexanone to act as an alkylating agent allows for its incorporation into larger molecules, forming the backbone of novel therapeutic and crop protection agents.

Key Reactions and Applications:

Heterocycle Synthesis: α-Chloro ketones are pivotal in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. For instance, they are known to react with thioamides or thioureas to form thiazoles, a class of compounds with diverse biological activities. wikipedia.org

Precursor to Bioactive Molecules: The structural motif of this compound can be envisioned as a precursor to complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor antagonists. The propyl and hexyl chains can influence the lipophilicity and binding affinity of the final product.

A general scheme for the synthesis of thiazoles from α-chloro ketones is presented below:

Reaction of an α-chloro ketone with a thioamide to yield a thiazole derivative.

Reactant 1Reactant 2ProductSignificance
This compoundThioamideSubstituted ThiazoleCore structure in many pharmaceutical compounds
This compoundThioureaAminothiazoleImportant scaffold in medicinal chemistry

Precursor for Advanced Materials and Polymers

The incorporation of functional groups into polymer chains is a key strategy for developing advanced materials with tailored properties. While the direct polymerization of α-chloro ketones is not a common method, the ketone functionality offers a versatile handle for post-polymerization modification.

Potential Routes to Functional Materials:

Polymer Modification: Polymers containing pendant hydroxyl or amino groups could be functionalized by reaction with this compound. This would introduce the keto-alkyl-chloro side chain, which could then be used for further cross-linking or as an initiation site for grafting other polymer chains.

Functional Monomer Synthesis: this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate moiety. The resulting monomer could then be co-polymerized with other monomers to create functional polymers with controlled properties. For example, ketone-functionalized monomers have been synthesized and polymerized to create scaffolds for bioconjugation. acs.orgnih.gov

Polymerization StrategyDescriptionPotential Application
Post-polymerization modificationAttaching this compound to an existing polymer backbone.Creation of reactive polymer coatings or functional resins.
Functional monomer synthesisConverting this compound into a polymerizable monomer.Development of specialty polymers with tailored thermal or chemical resistance.

Reagent in Catalysis and Reaction Development

In the realm of catalysis, α-chloro ketones can act as substrates in a variety of catalyzed reactions, leading to the development of new synthetic methodologies. Their reactivity can be harnessed to form new carbon-carbon and carbon-heteroatom bonds under catalytic conditions.

Catalytic Transformations Involving α-Chloro Ketones:

Cross-Coupling Reactions: Zinc halides have been shown to catalyze the cross-coupling reaction of α-chloro ketones with organotin enolates to synthesize γ-diketones. nih.gov This transformation is significant for building complex carbon skeletons.

Asymmetric Synthesis: The development of catalytic enantioselective α-chlorination of ketones is an active area of research. acs.org While this focuses on the synthesis of chiral α-chloro ketones, the reverse reaction, or reactions of the chiral products, are also of great interest.

Favorskii Rearrangement: This classic reaction of α-halo ketones with a base to form a carboxylic acid derivative is a powerful tool for ring contraction or the synthesis of branched-chain carboxylic acids. wikipedia.org The development of catalytic versions of this rearrangement is an ongoing endeavor.

Role in Multi-Step Synthetic Strategies

The unique reactivity of α-chloro ketones makes them valuable intermediates in the total synthesis of complex natural products and other target molecules. Their ability to participate in a variety of transformations allows for their strategic placement in a synthetic route to enable key bond formations.

Strategic Applications in Synthesis:

Intermediate in Complex Syntheses: The synthesis of this compound itself, as described in patent literature, is as an intermediate for the synthesis of endothelin antagonists, highlighting its role in the construction of complex pharmaceutical agents. google.comgoogle.com

Versatile Synthetic Handle: The chlorine atom can be displaced by a wide range of nucleophiles, while the ketone can undergo reactions such as reduction, oxidation, or addition. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure. For instance, α-chloro ketones are precursors to α,β-unsaturated ketones, which are important building blocks in their own right. organic-chemistry.org

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